

Methyl 18-methylnonadecanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl 18-methylnonadecanoate	
Cat. No.:	B3044313	Get Quote

Introduction

Methyl 18-methylnonadecanoate is a branched-chain fatty acid methyl ester (FAME) that has garnered interest in various scientific fields, from materials science to cancer research. Its unique structure, featuring a methyl group at the 18th carbon position, imparts distinct physical and chemical properties compared to its linear counterparts. This technical guide provides an in-depth overview of **Methyl 18-methylnonadecanoate**, including its synonyms, CAS number, physicochemical properties, synthesis and analysis protocols, and potential biological activities, tailored for researchers, scientists, and drug development professionals.

Synonyms and CAS Number

- Systematic Name: Methyl 18-methylnonadecanoate[1][2][3]
- Synonyms: 18-Methylnonadecanoic acid methyl ester, Nonadecanoic acid, 18-methyl-, methyl ester[1][2][3]
- CAS Number: 65301-91-9[1][2][3]

Physicochemical Data

A summary of the key physicochemical properties of **Methyl 18-methylnonadecanoate** is presented in Table 1.



Property	Value	Reference
Molecular Formula	C21H42O2	[1][2][3]
Molecular Weight	326.56 g/mol	[2][3]
Physical State	Solid	
Purity	>98%	_
Storage	Freezer	_

Synthesis and Experimental Protocols Representative Synthesis of a Branched-Chain Fatty Acid Methyl Ester

While a specific detailed protocol for the synthesis of **Methyl 18-methylnonadecanoate** is not readily available in the searched literature, the following procedure for the synthesis of a similar compound, Methyl 16-methylheptadecanoate, can be adapted. This multi-step synthesis starts from a commercially available branched-chain carboxylic acid.

Protocol: Synthesis of Methyl 16-methyl-8(Z)-heptadecenoate (Adaptable for **Methyl 18-methylnonadecanoate**)[4]

- Starting Material: Commercially available 8-methylnonanoic acid (can be substituted with 18-methylnonadecanoic acid).
- Step 1: Esterification: The starting carboxylic acid is esterified to its methyl ester. This can be
 achieved by refluxing the acid in methanol with a catalytic amount of a strong acid like
 sulfuric acid or by using a milder method with methanolic hydrogen chloride.
- Step 2-4: Chain Elongation and Introduction of Unsaturation (if required): The protocol for Methyl 16-methyl-8(Z)-heptadecenoate involves several steps to introduce a double bond at a specific position. For the synthesis of the saturated **Methyl 18-methylnonadecanoate**, these steps would be omitted. The synthesis would primarily involve the esterification of 18methylnonadecanoic acid.



General Protocol for Preparation of Fatty Acid Methyl Esters (FAMEs) from Biological Samples (e.g., Bacteria)[5][6][7]

This protocol is suitable for the extraction and transesterification of fatty acids from bacterial biomass to produce FAMEs for GC-MS analysis.

- Harvesting of Cells: Harvest approximately 40 mg of bacterial cells from a culture plate using a sterile loop.
- Saponification: Add 1.0 ml of saponification reagent (45 g NaOH, 150 ml methanol, and 150 ml distilled water) to the cell pellet. Vortex and heat in a boiling water bath for 30 minutes.
- Methylation: Cool the tubes and add 2.0 ml of methylation reagent (325 ml 6.0 N HCl and 275 ml methanol). Vortex and heat at 80°C for 10 minutes.
- Extraction: Cool the tubes and add 1.25 ml of extraction solvent (200 ml hexane and 200 ml methyl tert-butyl ether). Gently tumble for 10 minutes.
- Phase Separation and Collection: Centrifuge the tubes to separate the phases. Transfer the upper organic phase containing the FAMEs to a clean vial for GC-MS analysis.
- Base Wash: Add 3 ml of a dilute NaOH solution (10.8 g in 900 ml distilled water) to the
 organic phase, cap, and tumble for 5 minutes. Transfer the washed organic phase to a new
 vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

Protocol: GC-MS Analysis of Bacterial Fatty Acid Methyl Esters[6][7]

- Instrumentation: An Agilent 6890N GC coupled to a 5973 mass spectrometer (or equivalent).
- Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection: 1 μL of the FAME extract in splitless mode.



- Oven Temperature Program:
 - Initial temperature: 170°C.
 - Ramp to 270°C at 5°C/min.
 - Hold at 270°C for 2 minutes.
- Mass Spectrometer Conditions:
 - Ionization mode: Electron Impact (EI) at 70 eV.
 - Mass range: 50-550 amu.
- Data Analysis: Identify Methyl 18-methylnonadecanoate by comparing its mass spectrum and retention time with a known standard or a spectral library (e.g., NIST).

Rheological Analysis of a Polymer Modified with a Fatty Acid Ester

This protocol describes a general method to evaluate the effect of a fatty acid methyl ester, such as **Methyl 18-methylnonadecanoate**, on the rheological properties of a polymer matrix.

Protocol: Rheological Evaluation of a Polymer Blend[8][9]

- Sample Preparation: Prepare blends of the desired polymer with varying concentrations of
 Methyl 18-methylnonadecanoate (e.g., 0.2%, 0.5%, 1.0% by weight). Ensure homogenous
 mixing, for instance, by melt blending.
- Instrumentation: A dynamic shear rheometer (DSR) with a parallel plate geometry.
- Test Program:
 - Frequency Sweep: Perform frequency sweeps at a constant temperature (e.g., 25°C) over a range of frequencies (e.g., 0.1 to 100 rad/s) to determine the storage modulus (G'), loss modulus (G"), and complex viscosity (η*).



- Temperature Sweep: Conduct temperature sweeps at a constant frequency (e.g., 10 rad/s) over a relevant temperature range to observe changes in rheological properties with temperature.
- Data Analysis: Analyze the data to determine the effect of Methyl 18-methylnonadecanoate concentration on the viscoelastic properties of the polymer.

Biological Activity and Potential Signaling Pathways

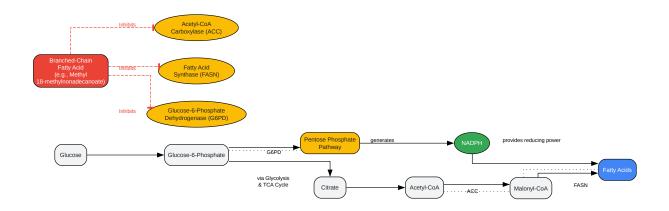
Branched-chain fatty acids (BCFAs) have been shown to exhibit cytotoxic effects against various cancer cell lines.[10][11][12] One of the proposed mechanisms for this anticancer activity is the inhibition of de novo fatty acid biosynthesis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and membrane synthesis.

Inhibition of Fatty Acid Biosynthesis

BCFAs may interfere with key enzymes in the fatty acid synthesis pathway, such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).[10][11] Furthermore, some studies suggest that BCFAs can significantly inhibit glucose-6-phosphate dehydrogenase (G6PD), a critical enzyme in the pentose phosphate pathway that supplies the NADPH required for fatty acid synthesis.[10][11][12] By disrupting the supply of precursors and reducing power, BCFAs can effectively starve cancer cells of the lipids necessary for their growth and survival, potentially leading to apoptosis.[11]

The following diagram illustrates the potential points of inhibition by a generic branched-chain fatty acid within the fatty acid biosynthesis pathway.





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Caption: Potential inhibition of fatty acid biosynthesis by branched-chain fatty acids.

Conclusion

Methyl 18-methylnonadecanoate is a compound with diverse potential applications, from a modifier of material properties to a candidate for further investigation in cancer research. This guide provides a foundational understanding of its properties and relevant experimental methodologies. Further research is warranted to fully elucidate its synthesis, biological functions, and the specific signaling pathways it may modulate, which will be crucial for its successful application in drug development and other advanced technologies.

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- To cite this document: BenchChem. [Methyl 18-methylnonadecanoate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3044313#synonyms-and-cas-number-for-methyl-18-methylnonadecanoate]

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